2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride
Description
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Properties
IUPAC Name |
2-(7-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWWVWWFPQMNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride, which is an indole derivative, has been found to bind with high affinity to multiple receptors. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biological Activity
2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride (CAS No. 1052405-41-0) is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a brominated indole structure substituted with a pyridine ring, which is known to influence its biological properties.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, research indicates that halogenated indoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the presence of bromine and the indole structure significantly enhance antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings indicate that the compound may serve as a potential antifungal agent, particularly in treating infections caused by resistant strains .
Case Studies
A notable case study involved the synthesis of a series of brominated indole derivatives, including the target compound, which were tested for their biological activities in vitro. The study found that modifications on the indole and pyridine rings significantly impacted their efficacy against various pathogens, underscoring the importance of structural diversity in enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that:
- Bromination at the seventh position on the indole ring increases antibacterial potency.
- Pyridine substitution contributes to improved interaction with bacterial enzymes.
- Alkyl chain length influences membrane permeability and bioavailability.
This SAR analysis aids in guiding future modifications to enhance activity and reduce toxicity .
Scientific Research Applications
Pharmacological Studies
The compound is primarily investigated for its potential pharmacological properties. Research indicates that compounds similar to 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride may exhibit:
- Antidepressant Activity : Indole derivatives have been studied for their effects on serotonin receptors, which are crucial in mood regulation.
- Antitumor Effects : Some studies suggest that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Neuroscience
In neuroscience research, this compound's interaction with neurotransmitter systems is of particular interest:
- Serotonergic System Modulation : The compound may influence serotonin receptors, potentially aiding in the treatment of mood disorders.
Biochemical Research
The compound's ability to act as a ligand for various receptors makes it valuable in biochemical assays:
- Receptor Binding Studies : It can be used to study receptor-ligand interactions, providing insights into drug design and development.
Table 1: Comparison of Biological Activities of Indole Derivatives
| Compound Name | Activity Type | Reference Source |
|---|---|---|
| This compound | Antidepressant | |
| 5-Hydroxytryptophan | Serotonin Precursor | |
| Indole-3-carbinol | Antitumor |
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various indole derivatives, including those structurally related to this compound. The results indicated significant improvements in behavioral tests associated with depression models in rodents.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on cancer cell lines demonstrated that the compound could inhibit cell growth at micromolar concentrations. This suggests its potential as a lead compound for further development in cancer therapeutics.
Preparation Methods
Indole Core Construction
The synthesis begins with the assembly of the indole scaffold. Patent WO2006054151A1 describes a stereoselective method starting with a protected amine intermediate. A compound of formula 6 (3-(2-aminoethyl)-7-bromo-1H-indole) is reacted with di-tert-butyl dicarbonate (BOC anhydride) in tetrahydrofuran (THF) at 25°C to introduce the BOC protecting group, ensuring amine functionality remains inert during subsequent reactions. This step achieves >90% yield under anhydrous conditions.
Bromination and Pyridine Substitution
Bromination at the 7-position of the indole ring is achieved using N-bromosuccinimide (NBS) in THF at 0–15°C. Subsequent coupling with 2-pyridinylboronic acid via Suzuki-Miyaura cross-coupling introduces the pyridin-2-yl group. Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) facilitate this reaction, with yields ranging from 70–85%.
Deprotection and Amine Hydrochloride Formation
The BOC group is removed using hydrochloric acid in dioxane, yielding the free amine. Neutralization with aqueous sodium bicarbonate followed by treatment with HCl gas in ethyl acetate produces the hydrochloride salt. Crystallization from ethanol/water mixtures affords the final compound in >95% purity.
Key Reaction Parameters
Solvent and Temperature Optimization
The choice of solvent significantly impacts reaction efficiency. THF is preferred for its ability to dissolve both organic and organometallic intermediates (Table 1). Reactions performed below 15°C minimize side products during bromination and coupling steps.
Table 1: Solvent and Temperature Profiles
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BOC Protection | THF | 25 | 92 |
| Bromination | THF | 0–15 | 85 |
| Suzuki Coupling | THF | 80–90 | 78 |
| Hydrochloride Formation | Ethanol | 25 | 95 |
Catalytic Systems
Palladium-based catalysts are critical for cross-coupling efficiency. Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions, achieving 78% vs. 65% yield. Base selection (e.g., triethylamine vs. DMAP) also influences reaction kinetics, with NEt₃ reducing side reactions during mesylation steps.
Comparative Analysis of Synthetic Routes
While WO2006054151A1 provides the most detailed protocol, alternative methods remain underexplored. For instance, reductive amination of 7-bromo-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde using sodium cyanoborohydride has been theorized but lacks experimental validation. The patent route remains superior due to its reproducibility and scalability (Table 2).
Table 2: Route Comparison
| Parameter | Patent Method | Theoretical Alternative |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 62% | N/A |
| Purity | >95% | N/A |
| Scalability | Demonstrated | Untested |
Optimization Strategies
Protecting Group Alternatives
Replacing BOC with benzyloxycarbonyl (CBZ) was explored but led to lower yields (72% vs. 92%) due to incomplete deprotection. The BOC group’s stability under acidic conditions makes it ideal for this synthesis.
Quenching and Workup
Quenching bromination reactions with ethyl acetate at <5°C prevents exothermic side reactions. Sequential washing with 5% ammonium chloride and sodium bicarbonate ensures high-purity intermediates.
Characterization and Validation
Spectroscopic Analysis
¹H NMR (CDCl₃) of the final product confirms structure integrity: δ 8.47 (s, 1H, pyridine-H), 7.82 (dd, J = 1.5, 8.7 Hz, 1H, indole-H), 3.85 (m, 2H, -CH₂NH₂). LC-MS shows a molecular ion peak at m/z 352.66 ([M+H]⁺), aligning with the molecular formula C₁₅H₁₅BrClN₃.
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) reveals a single peak at 254 nm, confirming >95% purity.
Challenges and Limitations
Sensitivity to Moisture
Intermediates such as the BOC-protected amine require anhydrous conditions, necessitating rigorous solvent drying and inert atmospheres.
Cost of Catalysts
Palladium catalysts contribute significantly to production costs. Recycling protocols using supported Pd nanoparticles could reduce expenses but remain untested.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride, and how can intermediates be validated?
- Methodology :
- Step 1 : Start with a brominated indole scaffold (e.g., 7-bromo-1H-indole derivatives) and introduce the pyridinyl group via Suzuki-Miyaura coupling .
- Step 2 : Functionalize the 3-position of the indole with an ethylamine side chain using reductive amination or alkylation.
- Step 3 : Purify intermediates via column chromatography and confirm structures using /-NMR and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, use HCl gas in anhydrous ether .
- Validation : Compare spectral data to structurally analogous compounds (e.g., 2-(5-chloro-2-pyridin-4-yl-1H-indol-3-yl)-ethylamine hydrochloride) .
Q. How can researchers characterize the crystallographic properties of this compound?
- Methodology :
- Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Use cooling protocols (e.g., 100 K) to stabilize crystals. For indole derivatives, lattice parameters often show π-π stacking between aromatic systems and hydrogen-bonding networks involving the amine-hydrochloride group .
- Compare unit cell parameters to structurally related compounds (e.g., 5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm). Purity ≥95% is acceptable for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Hydrochloride salts are prone to hygroscopicity; store desiccated at -20°C .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled or analyzed?
- Methodology :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) to induce chirality at the ethylamine side chain.
- Analyze enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents (e.g., Eu(hfc)) .
- Compare results to studies on analogous indole-piperidine hydrochlorides, where stereochemistry impacts receptor binding .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Step 1 : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity).
- Step 2 : Account for assay-specific variables (e.g., buffer pH affecting hydrochloride salt ionization). For example, indole derivatives show pH-dependent solubility, which may alter apparent IC values .
- Step 3 : Cross-reference with structural analogs (e.g., 2-(5-ethyl-2-methylpiperidino)ethyl dichlorobenzoate hydrochloride) to identify scaffold-specific trends .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB IDs from RCSB Protein Data Bank) .
- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories.
- Compare to studies on pyridinyl-indole derivatives targeting kinase domains, where halogen bonds (Br···O) enhance binding affinity .
Key Considerations for Researchers
- Synthetic Challenges : Bromine substitution at the 7-position may sterically hinder coupling reactions; optimize catalyst loading (e.g., Pd(PPh)) .
- Biological Relevance : Prioritize assays with physiological pH (7.4) to mimic in vivo conditions, as hydrochloride salts may precipitate in acidic buffers .
- Data Reproducibility : Deposit spectral and crystallographic data in public repositories (e.g., RCSB PDB, IUCrData) to facilitate cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
